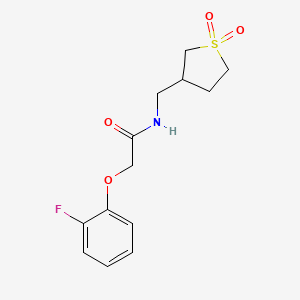

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of "N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide" fall within the broader context of organic chemistry and medicinal chemistry research. Compounds with similar structural motifs have been synthesized and characterized for various applications, including potential pharmacological activities.

Synthesis Analysis

Synthesis of structurally related compounds involves multiple steps, including acylation, alkylation, and the use of catalysts to facilitate the reactions. For example, synthesis techniques have been developed for compounds like N-Methyl-2-(4-phenoxyphenoxy) acetamide, where reaction conditions such as temperature, time, and solvent choice are optimized for high yield and purity (He Xiang-qi, 2007).

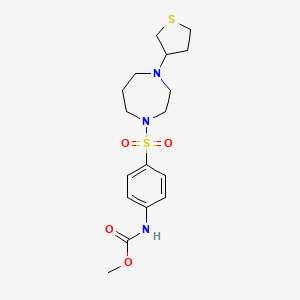

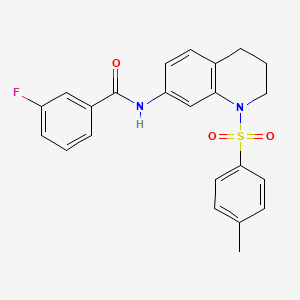

Molecular Structure Analysis

Characterization of molecular structure is essential to understand the compound's properties and potential interactions. Techniques like IR, MS, and NMR spectroscopy are commonly used for this purpose. For instance, the structural characterization of similar acetamide derivatives has been achieved through these analytical methods, confirming the presence of specific functional groups and the overall molecular architecture (Yang Man-li, 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological molecules, which can be assessed through bioassays and in vitro studies. The synthesis of related compounds with specific functional groups aims to explore their herbicidal, antibacterial, and potential antitumor activities, as these properties are influenced by the molecular structure and substituents (Daoxin Wu et al., 2011).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments and its suitability for various applications. Studies on related compounds focus on crystallization and the impact of different substituents on physical characteristics (G. Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are vital for predicting the compound's behavior in biological systems and the environment. Research on similar compounds assesses these properties through experimental and computational methods, providing insights into their potential uses and safety profiles (N. Lazareva et al., 2017).

Scientific Research Applications

Photoreactions and Solvent Effects

The study of photoreactions of flutamide (a compound with a similar structure to the specified acetamide) in different solvents like acetonitrile and 2-propanol highlights the impact of solvent environment on the stability and photodegradation pathways of such compounds. This research is crucial for understanding the stability of pharmaceuticals under light exposure and can guide the development of more stable drug formulations (Watanabe, Fukuyoshi, & Oda, 2015).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, including compounds structurally related to the acetamide , have been explored for their vibrational spectra and electronic properties. This type of research is instrumental in understanding the molecular properties that underpin the biological activity of these compounds. Furthermore, these studies extend to the photovoltaic efficiency of the compounds, suggesting applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (Mary et al., 2020).

Herbicidal Activity

Research into novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides has demonstrated their potential as herbicides. These compounds have shown to be effective against various dicotyledonous weeds, highlighting the chemical's application in agricultural sciences to develop new herbicides (Wu et al., 2011).

Acetylation Mechanisms

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase provides insight into enzymatic catalysis and its applications in synthesizing intermediates for pharmaceuticals. This research is foundational for developing efficient and selective synthetic pathways in pharmaceutical manufacturing (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S/c14-11-3-1-2-4-12(11)19-8-13(16)15-7-10-5-6-20(17,18)9-10/h1-4,10H,5-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSJXSSABNGPJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)

![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)